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Compound of Interest

Compound Name: Methyl 5-acetyl-2-bromobenzoate

Cat. No.: B595905 Get Quote

This guide provides a comparative analysis of the spectroscopic properties of Methyl 5-acetyl-
2-bromobenzoate and its closely related derivatives. Understanding the distinct spectral

features imparted by different functional groups is crucial for researchers, scientists, and

professionals in drug development for unambiguous compound identification, reaction

monitoring, and quality control. This document summarizes key spectroscopic data from

Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS)

for Methyl 2-bromobenzoate and its amino and hydroxy-acetyl derivatives.

Spectroscopic Data Summary
The following table summarizes the key spectroscopic data for Methyl 2-bromobenzoate and its

derivatives. While a complete experimental dataset for Methyl 5-acetyl-2-bromobenzoate is

not readily available in the public domain, the data for related compounds provide a strong

basis for predicting its spectral characteristics. The presence of the acetyl group at the 5-

position is expected to significantly influence the chemical shifts of the aromatic protons and

carbons.
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Compound
¹H NMR (δ
ppm)

¹³C NMR (δ
ppm)

IR (cm⁻¹)
Mass Spec
(m/z)

Methyl 2-

bromobenzoate

Aromatic H:

multiplet; Methyl

H: singlet (~3.9)

[1][2]

Carbonyl C:

~166; Aromatic

C: ~122-134;

Methyl C: ~52[1]

C=O stretch:

~1730; C-Br

stretch: ~650-

550

M⁺: 214/216

(due to Br

isotopes)[3][4][5]

[6]

Methyl 5-amino-

2-

bromobenzoate

Aromatic H:

multiplet; NH₂:

broad singlet;

Methyl H: singlet

Aromatic C shifts

influenced by

NH₂ group

N-H stretch:

~3400-3200;

C=O stretch:

~1700

M⁺: 229/231

(due to Br

isotopes)[7]

Methyl 5-acetyl-

2-

hydroxybenzoate

Aromatic H:

distinct signals

due to

substitution

pattern; OH:

broad singlet;

Acetyl H: singlet

(~2.5); Methyl

Ester H: singlet

(~3.9)

Carbonyl (ester):

~170; Carbonyl

(acetyl): ~197;

Aromatic C:

varied shifts;

Methyl (acetyl):

~26; Methyl

(ester): ~52[8][9]

OH stretch:

~3200 (broad);

C=O stretch

(ester): ~1680;

C=O stretch

(acetyl): ~1660

M⁺: 194[8]

Methyl 5-acetyl-

2-

bromobenzoate

(Predicted)

Aromatic H:

three distinct

signals in the

aromatic region;

Acetyl H: singlet

(~2.6 ppm);

Methyl Ester H:

singlet (~3.9

ppm)

Carbonyl (ester):

~165; Carbonyl

(acetyl): ~196;

Aromatic C:

shifts influenced

by Br and acetyl

groups; Methyl

(acetyl): ~26;

Methyl (ester):

~53

C=O stretch

(ester): ~1725;

C=O stretch

(acetyl): ~1685;

C-Br stretch:

~650-550

M⁺: 256/258

(due to Br

isotopes)

Experimental Protocols
Detailed experimental procedures for the synthesis and spectroscopic characterization of these

compounds are outlined below. These protocols are general and may require optimization for
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specific laboratory conditions.

Synthesis of Methyl 5-acetyl-2-bromobenzoate
Derivatives
A common synthetic route to these derivatives involves the esterification of the corresponding

benzoic acid. For instance, Methyl 5-acetyl-2-hydroxybenzoate can be synthesized via the

Friedel-Crafts acylation of methyl salicylate.

General Procedure for Fischer Esterification:

The corresponding benzoic acid derivative (1 equivalent) is dissolved in an excess of

methanol, which acts as both solvent and reagent.

A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added to the

solution.

The reaction mixture is heated to reflux for several hours and monitored by thin-layer

chromatography (TLC).

Upon completion, the excess methanol is removed under reduced pressure.

The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a

saturated sodium bicarbonate solution and brine.

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is

evaporated to yield the crude ester.

The product is purified by column chromatography on silica gel.

Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz).

Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and chemical shifts

are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal

standard.[10]
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Infrared (IR) Spectroscopy: IR spectra are obtained using an FTIR spectrometer. Samples can

be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer with a

suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the synthesis and spectroscopic

characterization of Methyl 5-acetyl-2-bromobenzoate derivatives.
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Click to download full resolution via product page

Caption: Synthetic and analytical workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b595905?utm_src=pdf-body-img
https://www.benchchem.com/product/b595905?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-2-bromobenzoate
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-2-bromobenzoate
https://m.chemicalbook.com/SpectrumEN_610-94-6_1HNMR.htm
https://webbook.nist.gov/cgi/cbook.cgi?ID=C610946&Mask=200
https://webbook.nist.gov/cgi/cbook.cgi?ID=610-94-6&Units=SI
https://webbook.nist.gov/cgi/cbook.cgi?ID=C610946&Mask=80
https://webbook.nist.gov/cgi/cbook.cgi?ID=C610946&Units=SI&Mask=3FFF
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-5-amino-2-bromobenzoate
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-5-amino-2-bromobenzoate
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-5-acetylsalicylate
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-5-acetylsalicylate
https://spectrabase.com/spectrum/CSvnKvf6DAj
https://www.rsc.org/suppdata/c7/gc/c7gc02983g/c7gc02983g1.pdf
https://www.benchchem.com/product/b595905#spectroscopic-comparison-of-methyl-5-acetyl-2-bromobenzoate-derivatives
https://www.benchchem.com/product/b595905#spectroscopic-comparison-of-methyl-5-acetyl-2-bromobenzoate-derivatives
https://www.benchchem.com/product/b595905#spectroscopic-comparison-of-methyl-5-acetyl-2-bromobenzoate-derivatives
https://www.benchchem.com/product/b595905#spectroscopic-comparison-of-methyl-5-acetyl-2-bromobenzoate-derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b595905?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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